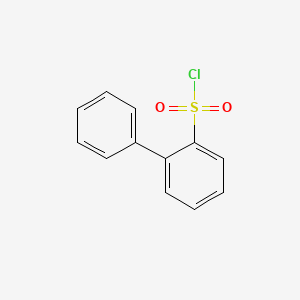

2-苯基苯磺酰氯

描述

Synthesis Analysis

Sulfonyl chlorides, such as 2-Phenylbenzenesulfonyl chloride, contain a good leaving group (Cl). This makes them highly reactive towards water and other nucleophiles such as ammonia (NH3). These reactions are used in synthesis, but they can also cause problems .

Molecular Structure Analysis

The molecular weight of 2-Phenylbenzenesulfonyl chloride is 252.72. Its molecular formula is C12H9ClO2S . The InChI key is RENKNADFNRIRNZ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

2-Phenylbenzenesulfonyl chloride is a colorless viscous oil that dissolves in organic solvents . It has a boiling point of 391.6 ℃ at 760 mmHg and a density of 1.32 g/cm3 .

科学研究应用

Synthesis of Anilinopyrimidinesulfonamides

Biphenyl-2-sulfonyl chloride is used in the preparation of anilinopyrimidinesulfonamides, which are potential anticancer agents .

Inhibitors of the Hypoxia Inducible Factor Pathway

This compound is also used in the synthesis of inhibitors of the hypoxia inducible factor pathway . This pathway plays a crucial role in cellular response to low oxygen conditions, and its inhibitors have potential therapeutic applications in cancer treatment.

Preparation of Hydroxy-sulfonyl-piperidinyl Butyramides

Biphenyl-2-sulfonyl chloride is used in the preparation of hydroxy-sulfonyl-piperidinyl butyramides . These compounds are histone deacetylase (HDAC) inhibitors and have potential antitumor properties.

Synthesis of Polyarylene Sulfones

Biphenyl-2-sulfonyl chloride is used in the synthesis of polyarylene sulfones . These polymers have a wide range of applications due to their high thermal stability, mechanical strength, and chemical resistance.

Synthesis of Biphenyl Derivatives

Biphenyl-2-sulfonyl chloride is used in the synthesis of various biphenyl derivatives . These derivatives have a wide range of biological and medicinal applications, including their use in marketed drugs and natural products .

Synthesis of Biologically Active Compounds

Biphenyl-2-sulfonyl chloride is used in the synthesis of a large number of biologically active compounds . These include antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

安全和危害

未来方向

作用机制

Target of Action

Biphenyl-2-sulfonyl chloride, also known as [1,1’-Biphenyl]-2-sulfonyl chloride or 2-Phenylbenzenesulfonyl chloride, is a chemical compound that primarily targets aromatic rings . The compound’s primary targets are the carbon atoms of the aromatic ring .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a polar, stepwise process where the key step involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Biochemical Pathways

The affected biochemical pathway is the electrophilic aromatic substitution pathway . The downstream effects of this pathway involve the formation of a substitution product of benzene, C6H5X . The compound also plays a role in the biodegradation of polychlorinated biphenyls (PCBs), where it is involved in both anaerobic and aerobic degradation processes .

Result of Action

The result of the action of Biphenyl-2-sulfonyl chloride is the formation of a substitution product of benzene, C6H5X . This compound also plays a role in the biodegradation of PCBs, contributing to the reduction of these persistent environmental pollutants .

属性

IUPAC Name |

2-phenylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENKNADFNRIRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373485 | |

| Record name | 2-Phenylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylbenzenesulfonyl chloride | |

CAS RN |

2688-90-6 | |

| Record name | 2-Phenylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of [1,1'-Biphenyl]-2-sulfonyl chloride in the electrochemical synthesis of sultones?

A: [1,1'-Biphenyl]-2-sulfonyl chloride serves as the primary starting material in this reaction. It undergoes an electrochemical dehydrogenative C-O bond formation in the presence of K2CO3 and H2O under constant current electrolysis. This process leads to the formation of an aryl-fused sultone. [] Control experiments suggest that the reaction proceeds through the electrochemical oxidation of in situ generated sulfonates, leading to the formation of key sulfo radical intermediates. []

Q2: What are the advantages of using electrochemical synthesis for this transformation?

A: Electrochemical synthesis offers several benefits for this specific reaction. Firstly, it avoids the use of harsh chemical oxidants, contributing to a potentially greener and more sustainable synthetic approach. [] Secondly, the electrochemical conditions allow for milder reaction conditions and potentially higher selectivity compared to traditional chemical methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。